Post‑Annealing Dielectric Constant Boost: HfTiO₄ Achieves εr ≈ 60 vs. HfO₂ (20), TiO₂ (40), TaAlOₓ (13), and ZrSiO₄ (12)
ALD‑deposited HfTiOx films with Hf content between 64 % and 30 % exhibit a dielectric constant up to 60 after O₂ crystallization annealing, whereas as‑deposited HfO₂ and TiO₂ show εr of 20 and 40, respectively [1]. Stoichiometric solution‑processed HfTiO₄ films yield εr = 30 (amorphous) and εr = 38 after 800 °C annealing, compared with εr = 13 for TaAlOₓ and εr = 12 for ZrSiO₄ under identical processing [2].
| Evidence Dimension | Dielectric constant (εr) after crystallization annealing |
|---|---|
| Target Compound Data | εr = 60 (ALD HfTiOx, 64–30 % Hf, post‑O₂ anneal); εr = 38 (solution‑processed stoichiometric HfTiO₄, 800 °C anneal) |
| Comparator Or Baseline | HfO₂: εr = 20 (ALD as‑deposited); TiO₂: εr = 40 (ALD as‑deposited); TaAlOₓ: εr = 13; ZrSiO₄: εr = 12 |
| Quantified Difference | 3.0× vs. HfO₂; 1.5× vs. TiO₂; 4.6× vs. TaAlOₓ; 5.0× vs. ZrSiO₄ (for εr = 60); 1.9× vs. HfO₂ for stoichiometric HfTiO₄ (εr = 38) |
| Conditions | ALD on TiN, Pt, Al₂O₃/Si [1]; spray‑pyrolysis stoichiometric films at <550 °C and post‑annealed at 800 °C [2] |
Why This Matters
Higher εr directly enables thinner equivalent oxide thickness (EOT < 1 nm) while suppressing gate leakage, meeting the International Roadmap for Devices and Systems requirements for sub‑5 nm node CMOS.
- [1] INIS Repository, "Non‑linear dielectric constant increase with Ti composition in high‑k ALD‑HfTiOx films after O₂ crystallization annealing," RN:43019028. View Source
- [2] U. Dikko and G. Adamopoulos, "Solution‑Processed Metal Oxide Gate Dielectrics and Their Implementations in Zinc Oxide Based Thin Film Transistors," PhD dissertation, Lancaster University, 2023. View Source
